Cas no 52739-46-5 (N-(3-bromophenyl)methylidenehydroxylamine)

N-(3-bromophenyl)methylidenehydroxylamine is a brominated aromatic compound featuring a methylidenehydroxylamine functional group. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the formation of heterocycles or as a building block for more complex molecules. The presence of the bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further functionalization. Its stability under standard conditions and well-defined reactivity profile make it a valuable reagent for pharmaceutical and agrochemical research. Careful handling is advised due to potential sensitivity to moisture or strong oxidizers.
N-(3-bromophenyl)methylidenehydroxylamine structure
52739-46-5 structure
Product Name:N-(3-bromophenyl)methylidenehydroxylamine
CAS No:52739-46-5
MF:C7H6BrNO
MW:200.03264093399
MDL:MFCD00143098
CID:358985
PubChem ID:5375574
Update Time:2025-10-29

N-(3-bromophenyl)methylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-bromo-, oxime, (E)-
    • N-(3-bromophenyl)methylidenehydroxylamine
    • 52739-46-5
    • EN300-268626
    • 51873-95-1
    • CS-0243809
    • CCA73946
    • (NE)-N-[(3-bromophenyl)methylidene]hydroxylamine
    • 3-Bromobenzaldehydeoxime
    • MS-8954
    • 32605-62-2
    • 3-Bromobenzaldoxime
    • AKOS000304359
    • A828824
    • 3-Bromobenzaldehyde oxime
    • N-[(3-bromophenyl)methylidene]hydroxylamine
    • E79197
    • (E)-N-[(3-bromophenyl)methylidene]hydroxylamine
    • MDL: MFCD00143098
    • Inchi: 1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
    • InChI Key: DBGBMIPNNIZQNN-WEVVVXLNSA-N
    • SMILES: BrC1=CC=CC(/C=N/O)=C1

Computed Properties

  • Exact Mass: 198.96328
  • Monoisotopic Mass: 198.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59

N-(3-bromophenyl)methylidenehydroxylamine Pricemore >>

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